molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide

1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide

Cat. No. B5139693
M. Wt: 285.34 g/mol
InChI Key: VVXQIQRPSLJHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its unique properties. MIPT is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It has been shown to induce a range of effects including hallucinations, altered perception, and changes in mood and behavior. The exact mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to modulate the activity of the prefrontal cortex and other brain regions involved in the regulation of mood and cognition.
Biochemical and physiological effects:
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, including the prefrontal cortex and the limbic system.

Advantages and Limitations for Lab Experiments

1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the serotonin receptor, which makes it useful for studying the mechanisms of drug addiction and the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the 5-HT2A receptor, which makes it useful for studying the effects of serotonin receptor activation on brain function. However, 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several limitations for use in lab experiments, including its potential for inducing hallucinations and altered perception, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide. One area of interest is the potential use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a tool for studying the mechanisms of drug addiction and the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of indole-3-acetic acid with piperidine and methyl isocyanate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide can range from 40-60% depending on the specific synthesis method used.

Scientific Research Applications

1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of drug addiction.

properties

IUPAC Name

1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQIQRPSLJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.